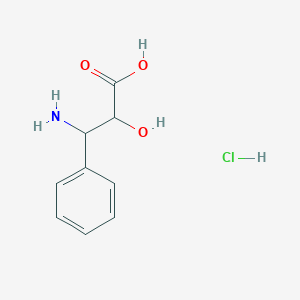
(2R,3S)-3-Phenylisoserine hydrochloride salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-3-Phenylisoserine hydrochloride is a chiral compound with significant importance in organic chemistry and pharmaceutical research. It is an enantiomerically pure form of 3-phenylisoserine, a non-proteinogenic amino acid. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-3-phenylisoserine hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as benzaldehyde.
Aldol Reaction: The precursor undergoes an aldol reaction with a chiral auxiliary to form the desired stereochemistry.
Hydrolysis and Purification: The intermediate product is then hydrolyzed and purified to obtain (2R,3S)-3-phenylisoserine.
Formation of Hydrochloride Salt: Finally, the free amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods may involve the use of biocatalysts or enzymatic processes to achieve high enantiomeric purity. These methods are often preferred due to their efficiency and environmental friendliness.
化学反応の分析
Types of Reactions: (2R,3S)-3-phenylisoserine hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the desired substitution, but typical reagents include alkyl halides and strong bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce phenylisoserinol.
科学的研究の応用
(2R,3S)-3-phenylisoserine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting cancer and bacterial infections.
Industry: Its enantiomeric purity makes it valuable in the production of optically active compounds for various industrial applications.
作用機序
The mechanism of action of (2R,3S)-3-phenylisoserine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. The exact pathways depend on the specific application and target molecule.
類似化合物との比較
(2S,3R)-3-Phenylisoserine Hydrochloride: The enantiomer of (2R,3S)-3-phenylisoserine hydrochloride, with different stereochemistry and potentially different biological activity.
3-Phenylserine: A related compound with a similar structure but lacking the specific stereochemistry of (2R,3S)-3-phenylisoserine.
Uniqueness: The uniqueness of (2R,3S)-3-phenylisoserine hydrochloride lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring high enantiomeric purity and specific interactions with biological targets.
特性
分子式 |
C9H12ClNO3 |
|---|---|
分子量 |
217.65 g/mol |
IUPAC名 |
3-amino-2-hydroxy-3-phenylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO3.ClH/c10-7(8(11)9(12)13)6-4-2-1-3-5-6;/h1-5,7-8,11H,10H2,(H,12,13);1H |
InChIキー |
OTJZSGZNPDLQAJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-difluoro-N-[(1S,2R)-3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide;hydrate](/img/structure/B11932315.png)
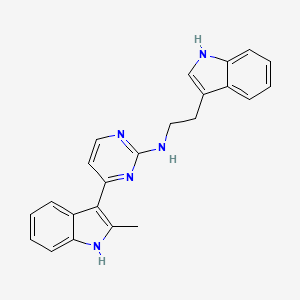

![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11932335.png)

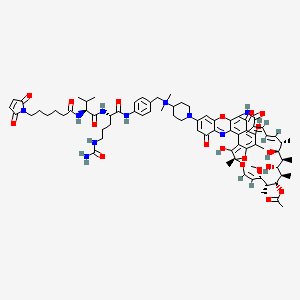


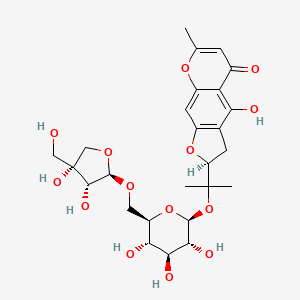
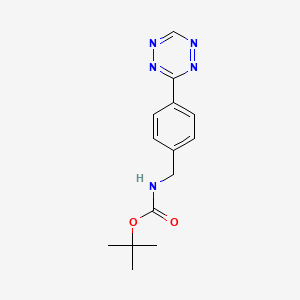
![sodium (2R,5S,6S)-6-[[(2R)-2-[[(4-ethyl-2,3-dioxo-1-piperazinyl)-oxomethyl]amino]-1-oxo-2-phenylethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11932374.png)



